Ethyl 5-(4-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate
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Overview
Description
ETHYL 5-(4-METHOXYPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-C]PYRAZOLE-3-CARBOXYLATE is a complex organic compound belonging to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrrolo[3,4-c]pyrazole core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-(4-METHOXYPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-C]PYRAZOLE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials followed by cyclization and esterification reactions. The reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts such as palladium acetate and Xantphos .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-(4-METHOXYPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-C]PYRAZOLE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ester and methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
ETHYL 5-(4-METHOXYPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-C]PYRAZOLE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is explored for its potential neuroprotective and anti-inflammatory properties.
Pharmacology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Biology: It is used in research involving cellular pathways and molecular mechanisms.
Mechanism of Action
The mechanism of action of ETHYL 5-(4-METHOXYPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-C]PYRAZOLE-3-CARBOXYLATE involves its interaction with specific molecular targets. It has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress and apoptosis in neuronal cells . These actions contribute to its neuroprotective and anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 1-(4-METHOXYBENZYL)-5-(4-METHOXYPHENYL)-1H-PYRAZOLE-3-CARBOXYLATE
- Pyrazoloquinolines
- Indole derivatives
Uniqueness
ETHYL 5-(4-METHOXYPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-C]PYRAZOLE-3-CARBOXYLATE stands out due to its unique pyrrolo[3,4-c]pyrazole core, which imparts distinct chemical and biological properties. Its ability to modulate specific molecular pathways, such as the NF-kB pathway, differentiates it from other similar compounds.
Properties
Molecular Formula |
C15H15N3O5 |
---|---|
Molecular Weight |
317.30 g/mol |
IUPAC Name |
ethyl 5-(4-methoxyphenyl)-4,6-dioxo-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-3-carboxylate |
InChI |
InChI=1S/C15H15N3O5/c1-3-23-15(21)12-10-11(16-17-12)14(20)18(13(10)19)8-4-6-9(22-2)7-5-8/h4-7,10-11,16H,3H2,1-2H3 |
InChI Key |
ZSWXBPWBKTXLBE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NNC2C1C(=O)N(C2=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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